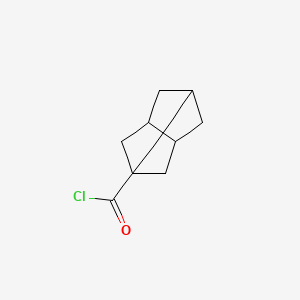
2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two 4-tert-butylphenyl groups and two nitro groups attached to the thiophene ring. The tert-butyl groups provide steric hindrance, while the nitro groups are electron-withdrawing, making this compound interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene typically involves the nitration of 2,5-Bis(4-tert-butylphenyl)thiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration reactors with precise control over temperature and reaction time. The use of continuous flow reactors could enhance the efficiency and safety of the nitration process, allowing for better control over the reaction parameters and minimizing the risk of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Reduction: 2,5-Bis(4-tert-butylphenyl)-3,4-diaminothiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: this compound sulfoxide or sulfone.
Applications De Recherche Scientifique
2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific electronic properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene is largely dependent on its chemical structure. The nitro groups are strong electron-withdrawing groups, which can influence the electronic properties of the thiophene ring. This can affect the compound’s reactivity and interactions with other molecules. The tert-butyl groups provide steric hindrance, which can influence the compound’s ability to interact with enzymes or other biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(4-tert-butylphenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-tert-butylphenyl)-1,3,4-thiadiazole
- 3,5-Bis(5-tert-butylphenyl)-1,3,4-oxadiazol-2-ylbenzenamine
Uniqueness
2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene is unique due to the presence of both tert-butyl and nitro groups on the thiophene ring This combination of steric and electronic effects makes it distinct from other similar compounds, which may only have one type of substituent
Propriétés
Numéro CAS |
463932-69-6 |
|---|---|
Formule moléculaire |
C24H26N2O4S |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
2,5-bis(4-tert-butylphenyl)-3,4-dinitrothiophene |
InChI |
InChI=1S/C24H26N2O4S/c1-23(2,3)17-11-7-15(8-12-17)21-19(25(27)28)20(26(29)30)22(31-21)16-9-13-18(14-10-16)24(4,5)6/h7-14H,1-6H3 |
Clé InChI |
OBKHSOQFBRSXQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=C(S2)C3=CC=C(C=C3)C(C)(C)C)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)


![2-({2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14256402.png)

silane](/img/structure/B14256413.png)
![tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate](/img/structure/B14256416.png)

![1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B14256428.png)
